molecular formula C9H7NO2 B6252593 methyl 3-ethynylpyridine-4-carboxylate CAS No. 1196156-21-4

methyl 3-ethynylpyridine-4-carboxylate

Cat. No.: B6252593
CAS No.: 1196156-21-4
M. Wt: 161.2
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Description

Methyl 3-ethynylpyridine-4-carboxylate is a pyridine derivative featuring an ethynyl (-C≡CH) group at the 3-position and a methyl ester (-COOCH₃) at the 4-position. The ethynyl group confers unique reactivity, enabling participation in click chemistry (e.g., Huisgen cycloaddition) and metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling). The methyl ester enhances solubility in polar organic solvents while maintaining stability under ambient conditions.

Properties

CAS No.

1196156-21-4

Molecular Formula

C9H7NO2

Molecular Weight

161.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-ethynylpyridine-4-carboxylate can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, which couples an ethynyl group to a halogenated pyridine derivative. The reaction typically uses a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Another method involves the direct alkylation of 3-ethynylpyridine with methyl chloroformate in the presence of a base like potassium carbonate. This reaction proceeds under mild conditions and yields the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethynylpyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or other oxygenated derivatives.

    Reduction: The compound can be reduced to form corresponding alkenes or alkanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-ethynylpyridine-4-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-ethynylpyridine-4-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target proteins, while the pyridine ring can engage in π-π interactions or hydrogen bonding. These interactions can alter cellular pathways and lead to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Position) Functional Groups Key Properties/Applications
Methyl 3-ethynylpyridine-4-carboxylate Ethynyl (3), Methyl ester (4) Alkyne, Ester Click chemistry, medicinal chemistry
Methyl-2-aminopyridine-4-carboxylate Amino (2), Methyl ester (4) Amine, Ester Agrochemical intermediates, amidation
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro (2), Methyl (6), Carboxylic acid (4) Halide, Carboxylic acid Pharmaceuticals, substitution reactions
(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate 4-Chloropyridinyl (3), Acrylate ester Halide, Acrylate Polymer chemistry, Michael acceptors
Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate Chloro (4), Methoxy (6), Nitro (5), Ethyl ester (3) Nitro, Ether, Ester Explosives, dye intermediates

Electronic and Reactivity Differences

  • Ethynyl vs. Amino Groups: The ethynyl group is electron-withdrawing via induction, activating the pyridine ring for nucleophilic aromatic substitution at specific positions. In contrast, the amino group in methyl-2-aminopyridine-4-carboxylate is electron-donating, directing electrophilic substitution to the para position .
  • Ethynyl vs. Nitro Groups : The nitro group in ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate is a stronger electron-withdrawing group, making the ring highly electron-deficient and reactive toward nucleophilic attack compared to the ethynyl-containing compound .
  • Chloropyridinyl vs. Ethynyl : The bulky 4-chloropyridinyl group in (E)-methyl 3-(4-chloropyridin-3-yl)acrylate introduces steric hindrance, limiting its participation in coupling reactions but enhancing stability in polymer matrices .

Critical Discussion of Physicochemical Properties

  • Solubility : Methyl esters (e.g., this compound) exhibit higher polarity and water solubility than ethyl esters (e.g., ).
  • Thermal Stability : Ethynyl groups may reduce thermal stability compared to methoxy or chloro substituents, limiting high-temperature applications.
  • Crystallography : Pyridine derivatives with planar substituents (e.g., ethynyl) are amenable to crystallographic studies using programs like SHELX , though heterocyclic puckering (e.g., pyrimidines ) complicates analysis.

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